

# LY3009120 solubility issues and solutions for in vivo studies

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Compound of Interest		
Compound Name:	LY3009120	
Cat. No.:	B612214	Get Quote

# Technical Support Center: LY3009120 In Vivo Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-RAF inhibitor, **LY3009120**. The information provided addresses common challenges, with a focus on solubility issues encountered during in vivo experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of **LY3009120**?

A1: For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of **LY3009120**.[1][2] It is soluble in DMSO at concentrations of ≥4.25 mg/mL with gentle warming and sonication[1], and up to 10 mM with gentle warming.[2] For long-term storage, it is advisable to store stock solutions at -20°C.[1]

Q2: I am observing precipitation of **LY3009120** when preparing it for in vivo studies. What are the known solubility limitations?

A2: **LY3009120** is poorly soluble in aqueous solutions. It is reported to be insoluble in water and ethanol.[1] Studies have shown very low solubility in simulated fed (FedSIF) and fasted (FasSIF) intestinal fluids, at 0.002 mg/mL and 0.001 mg/mL, respectively.[3] This inherent low



aqueous solubility is a primary reason for precipitation when transitioning from a DMSO stock to an aqueous-based vehicle for in vivo administration.

Q3: What are the suggested formulations to improve the solubility and administration of **LY3009120** for in vivo animal studies?

A3: Due to its low aqueous solubility, specific formulations are required for in vivo administration. Two common approaches are the use of a suspension or a co-solvent-based solution.

- Suspension: A suspension can be prepared in 0.5% carboxymethylcellulose sodium (CMC-Na) at a concentration of 30 mg/mL.[4]
- Co-solvent solution: A clear solution can be achieved at 1 mg/mL in a vehicle consisting of 4% DMSO, 30% PEG 300, and 5% Tween 80 in sterile water.[4]
- Alternative Vehicle: Another reported vehicle used in xenograft studies is a solution of 20% Captisol®.[5]

### **Troubleshooting Guide**

Issue: Precipitation is observed when diluting a DMSO stock of **LY3009120** into an aqueous buffer for my in vivo study.



## Troubleshooting & Optimization

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Potential Cause	Recommended Solution	
Low aqueous solubility of LY3009120.	Avoid direct dilution into aqueous buffers. Utilize a pre-formulated vehicle designed for poorly soluble compounds.	
The final concentration of DMSO is too low to maintain solubility.	Consider using a co-solvent system as described in the FAQ section, such as the 4% DMSO/30% PEG 300/5% Tween 80/ddH2O formulation.[4]	
The compound has "crashed out" of solution due to temperature changes.	Gentle warming to 37°C and sonication can help redissolve the compound in DMSO stock solutions.[1] Ensure the final formulation is stable at the intended storage and administration temperature.	

Issue: Inconsistent results in animal studies, possibly due to poor drug exposure.

Potential Cause	Recommended Solution	
Poor bioavailability due to low solubility.	Switch to a more optimized formulation. An amorphous solid dispersion of LY3009120 with PVP-VA and sodium lauryl sulfate (SLS) has been developed to enhance oral bioavailability.  [6] If developing a new formulation is not feasible, ensure the current suspension is homogenous before each administration.	
Inconsistent dosing of a suspension.	Ensure the suspension is thoroughly mixed (e.g., by vortexing) immediately before each animal is dosed to ensure a uniform concentration is administered.	
The chosen vehicle is not optimal for absorption.	Review literature for vehicles used in similar in vivo studies with LY3009120. The 20% Captisol® vehicle has been used successfully in some preclinical models.[5]	



**Quantitative Solubility Data** 

Solvent/Vehicle	Concentration	Notes	Reference
DMSO	≥4.25 mg/mL	Gentle warming and ultrasonic bath may be needed.	[1]
DMSO	up to 10 mM	Gentle warming may be needed.	[2]
Water	Insoluble	[1]	_
Ethanol	Insoluble	[1]	_
Simulated Fed Intestinal Fluid (FedSIF)	0.002 mg/mL	[3]	
Simulated Fasted Intestinal Fluid (FasSIF)	0.001 mg/mL	[3]	
4% DMSO/30% PEG 300/5% Tween 80/ddH2O	1 mg/mL	Clear solution.	[4]
0.5% CMC-Na	30 mg/mL	Suspension.	[4]
20% Captisol®	Vehicle used for in vivo studies.	[5]	

# Experimental Protocol: Preparation of LY3009120 Formulation for Oral Gavage in Mice

This protocol provides a step-by-step method for preparing a co-solvent-based solution of **LY3009120** for oral administration in preclinical animal models.

#### Materials:

LY3009120 powder



- Dimethyl Sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG 300), sterile
- Tween 80, sterile
- Sterile water for injection (ddH<sub>2</sub>O)
- Sterile conical tubes
- Pipettes and sterile tips
- Vortex mixer
- Warming bath or block (optional)

#### Procedure:

- Calculate Required Volumes: Determine the total volume of the dosing solution needed based on the number of animals, dose per animal (e.g., in mg/kg), and dosing volume (e.g., 10 mL/kg).
- Prepare the Vehicle: In a sterile conical tube, prepare the vehicle by combining the components in the following order:
  - Add the required volume of PEG 300.
  - Add the required volume of Tween 80.
  - Add the required volume of sterile water.
  - Vortex thoroughly to ensure a homogenous mixture.
- Dissolve LY3009120 in DMSO: In a separate sterile tube, weigh the required amount of LY3009120 powder. Add the calculated volume of DMSO to achieve a concentrated stock solution. Vortex until the compound is fully dissolved. Gentle warming (37°C) can be applied if necessary.



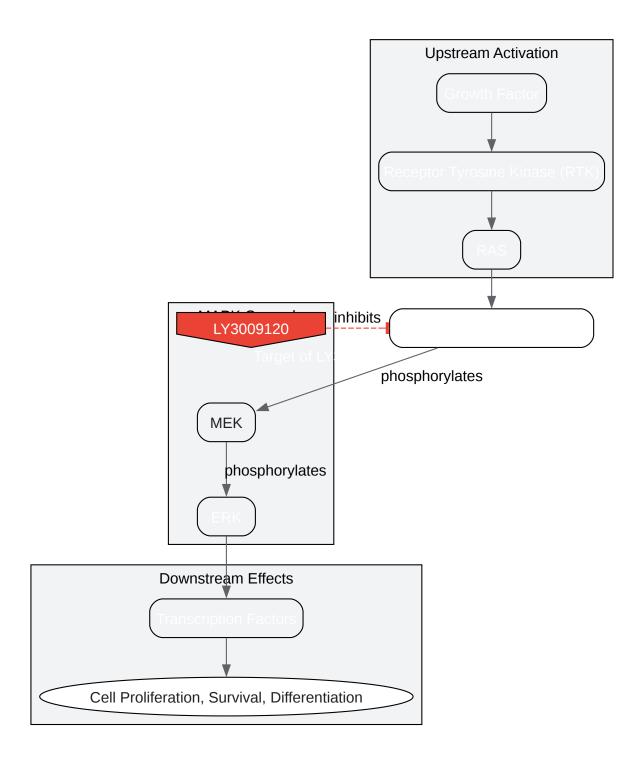




- Combine and Mix: Slowly add the LY3009120-DMSO stock solution to the prepared vehicle while vortexing. This gradual addition is crucial to prevent precipitation.
- Final Formulation: The final formulation should be a clear solution containing 4% DMSO, 30% PEG 300, 5% Tween 80, and the balance of sterile water, with **LY3009120** at the desired final concentration (e.g., 1 mg/mL).
- Storage and Use: Use the formulation immediately or store it at 4°C for short-term use. Before administration, allow the solution to return to room temperature and vortex to ensure homogeneity.

### **Visualizations**

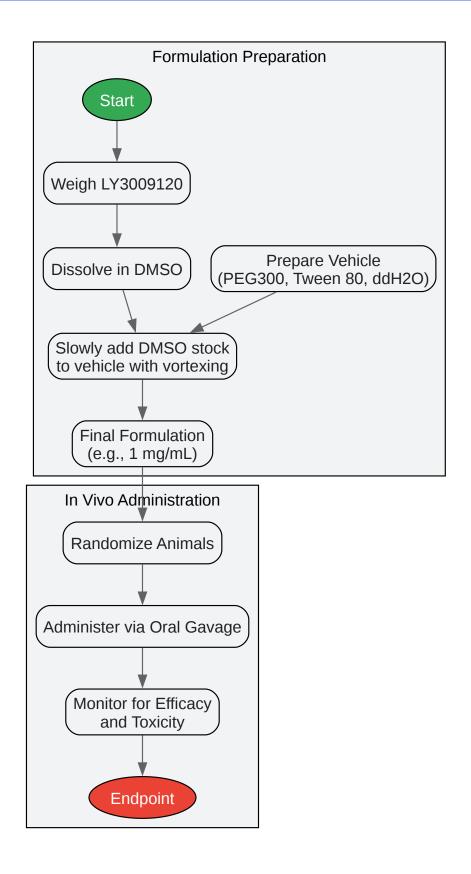




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Caption: Signaling pathway inhibited by LY3009120.





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Caption: Workflow for preparing and administering **LY3009120**.



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